molecular formula C16H11O6- B1263130 Peonidin(1-)

Peonidin(1-)

カタログ番号: B1263130
分子量: 299.25 g/mol
InChIキー: NGQGUOMJCQWUSR-UHFFFAOYSA-M
注意: 研究専用です。人間または獣医用ではありません。
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説明

Peonidin(1-) is an organic anion obtained by selective deprotonation of the 3- and 5-hydroxy groups of peonidin;  major species at pH 7.3. It is a conjugate base of a peonidin.

化学反応の分析

Structural Basis for Reactivity

Peonidin(1−) belongs to the 3'-methoxylated anthocyanidins, with the molecular formula C16H13O6+\text{C}_{16}\text{H}_{13}\text{O}_6^+ . Its reactivity stems from:

  • Electrophilic flavylium core : The positively charged pyrylium ring facilitates nucleophilic attacks.

  • Hydroxyl groups at C3, C5, and C7 : Participate in hydrogen bonding and redox reactions.

  • Methoxy group at C3' : Modulates electron density and steric effects .

pH-Dependent Transformations

Peonidin(1−) undergoes structural rearrangements depending on pH (Fig. 1):

pH Range Dominant Species Key Reaction
<2Flavylium cation (AH⁺)Protonation stabilizes the aromatic system .
2–4Quinoidal base (A)Deprotonation at C7/C4' .
4–6Hemiketal (B)Hydration at C2 forms a chromene structure .
>6Chalcone (Cc/Ct)Ring opening and cis-trans isomerization .

Kinetic behavior :

  • Proton transfer occurs in microseconds , while hydration/tautomerization takes minutes .

  • Reverse pH jumps from pH 4.6 → 1.0 recover only 63% flavylium after 1 min, dropping to <20% after 20 min due to irreversible chalcone formation .

Oxidative Degradation Pathways

Peonidin(1−) degrades via two primary routes under oxidative conditions:

Autoxidation

  • Mechanism : Electron transfer to O₂ generates delocalized radicals, leading to C–C bond cleavage (Fig. 2) .

  • Products :

    • 2,4,6-Trihydroxybenzaldehyde (from A-ring cleavage).

    • 3,4-Dihydroxybenzoic acid (from B-ring oxidation) .

Hydrogen Peroxide-Mediated Cleavage

  • Steps :

    • Nucleophilic attack by H₂O₂ at C2.

    • Baeyer-Villiger rearrangement forms lactone intermediates.

    • Hydrolysis yields phenolic acids .

Degradation rates :

  • Half-life of <1 hour at pH 7.4 and 37°C .

  • Methoxylation at C3' slows degradation compared to non-methoxylated anthocyanidins .

Antioxidant Activity

Peonidin(1−) exhibits multi-modal radical scavenging:

Mechanism Target Activity (IC₅₀, μg/mL)
Electron donationDPPH, ABTS⁺20–100 μg/mL
Metal chelationFe²⁺/Cu²⁺40–60% inhibition
Hydrogen atom transferLipid peroxidation2x higher than cyanidin

Structure–activity relationships :

  • Methoxy group : Enhances lipid solubility and membrane penetration .

  • Catechol moiety (B-ring) : Critical for metal chelation .

Analytical Characterization

Key techniques for tracking peonidin(1−) reactions:

  • LC-MS/MS :

    • Precursor ion: m/zm/z 301.3 [M]⁺ .

    • Fragment ions: m/zm/z 283 (CH₃ loss), 197 (retro-Diels-Alder) .

  • UV-Vis spectroscopy :

    • λmax\lambda_{\text{max}} 520 nm (flavylium) → 390 nm (chalcone) .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying Peonidin(1-) in plant extracts, and how can reproducibility be ensured?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with diode-array detection (DAD) is widely used for quantification. Key steps include:

  • Extraction : Use acidified methanol (e.g., 1% HCl) to stabilize anthocyanins .
  • Chromatographic Conditions : Optimize mobile phase (e.g., water-acetonitrile with 0.1% trifluoroacetic acid) and column (C18 reverse-phase) to resolve Peonidin(1-) from co-eluting compounds .
  • Validation : Report retention time, limit of detection (LOD), and limit of quantification (LOQ). Include calibration curves using pure standards .
  • Reproducibility : Publish full protocols in the methods section, with supplementary material detailing instrument parameters and raw data tables .

Q. How can researchers ensure the stability of Peonidin(1-) during experimental procedures?

  • Methodological Answer : Stability is pH- and temperature-dependent. Recommended practices:

  • Storage : Keep samples at -80°C in amber vials to prevent photodegradation .
  • Buffer Selection : Use pH 1–3 buffers (e.g., KCl-HCl) for in vitro assays, as anthocyanins degrade rapidly at neutral pH .
  • Degradation Monitoring : Conduct time-course UV-Vis spectroscopy (λmax ~520 nm) to track structural changes. Report deviations in supplementary files .

Advanced Research Questions

Q. How can discrepancies in reported antioxidant mechanisms of Peonidin(1-) across different in vitro models be resolved?

  • Methodological Answer : Contradictory data often arise from assay-specific conditions (e.g., DPPH vs. ORAC). Strategies include:

  • Standardized Protocols : Adopt FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design comparative studies under controlled pH, temperature, and radical sources .
  • Mechanistic Validation : Pair chemical assays with cellular models (e.g., HepG2 cells under oxidative stress) to correlate radical scavenging with intracellular effects. Use LC-MS to confirm metabolite integrity .
  • Meta-Analysis : Systematically review existing literature using PICOT framework (Population, Intervention, Comparison, Outcome, Time) to identify confounding variables .

Q. What experimental designs are optimal for studying the synergistic effects of Peonidin(1-) with other polyphenols?

  • Methodological Answer :

  • Combination Ratios : Use checkerboard assays to test dose matrices (e.g., Peonidin(1-) with quercetin or resveratrol). Calculate synergy scores via CompuSyn software .
  • Molecular Interaction Analysis : Employ fluorescence quenching or surface plasmon resonance (SPR) to quantify binding affinities. Validate with molecular docking simulations (e.g., AutoDock Vina) .
  • Data Presentation : Use heatmaps or isobolograms in figures to visualize synergism. Include raw data tables in appendices for transparency .

Q. How should researchers address challenges in isolating Peonidin(1-) from complex biological matrices for structural characterization?

  • Methodological Answer :

  • Purification : Combine solid-phase extraction (SPE) with semi-preparative HPLC. Optimize gradient elution to separate glycosylated derivatives (e.g., peonidin-3-glucoside) .
  • Structural Confirmation : Use high-resolution mass spectrometry (HR-MS) and 2D NMR (e.g., HSQC, HMBC) to assign aglycone and sugar moieties. Compare with published spectra in databases .
  • Purity Documentation : Provide ≥95% purity thresholds via HPLC peak integration. Disclose impurities in supplementary materials .

Q. Data Analysis and Reporting

Q. What statistical approaches are appropriate for analyzing dose-response relationships in Peonidin(1-) bioactivity studies?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism. Report IC₅₀ values with 95% confidence intervals .
  • Error Analysis : Quantify technical vs. biological variability via ANOVA. Include error bars in graphs and discuss sources of uncertainty (e.g., pipetting accuracy) .
  • Reproducibility : Share datasets in repositories like Figshare, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. How can researchers optimize computational models to predict Peonidin(1-) interactions with cellular targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate binding to receptors (e.g., NF-κB) using GROMACS. Validate with mutagenesis studies .
  • QSAR Modeling : Curate datasets of anthocyanin bioactivities from ChEMBL. Use Random Forest algorithms to predict structure-activity relationships .
  • Visualization : Render 3D interaction diagrams in PyMOL. Provide computational scripts in appendices .

Q. Ethical and Reporting Standards

Q. What guidelines should be followed when publishing negative or inconclusive results on Peonidin(1-) bioactivity?

  • Methodological Answer :

  • Transparency : Clearly state limitations in the discussion section (e.g., low bioavailability in cell models). Avoid selective reporting of favorable data .
  • Data Inclusion : Publish full datasets, including failed experiments, in supplementary files to reduce publication bias .
  • Ethical Alignment : Justify resource use via FINER criteria, emphasizing relevance to public health despite negative outcomes .

特性

分子式

C16H11O6-

分子量

299.25 g/mol

IUPAC名

4-(3,5-dihydroxy-7-oxochromen-2-yl)-2-methoxyphenolate

InChI

InChI=1S/C16H12O6/c1-21-15-4-8(2-3-11(15)18)16-13(20)7-10-12(19)5-9(17)6-14(10)22-16/h2-7,18-20H,1H3/p-1

InChIキー

NGQGUOMJCQWUSR-UHFFFAOYSA-M

正規SMILES

COC1=C(C=CC(=C1)C2=C(C=C3C(=CC(=O)C=C3O2)O)O)[O-]

製品の起源

United States

Retrosynthesis Analysis

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Feasible Synthetic Routes

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